

# Application Notes and Protocols for MS8847

## Administration in In Vivo Mouse Studies

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### Compound of Interest

Compound Name: MS8847

Cat. No.: B12373836

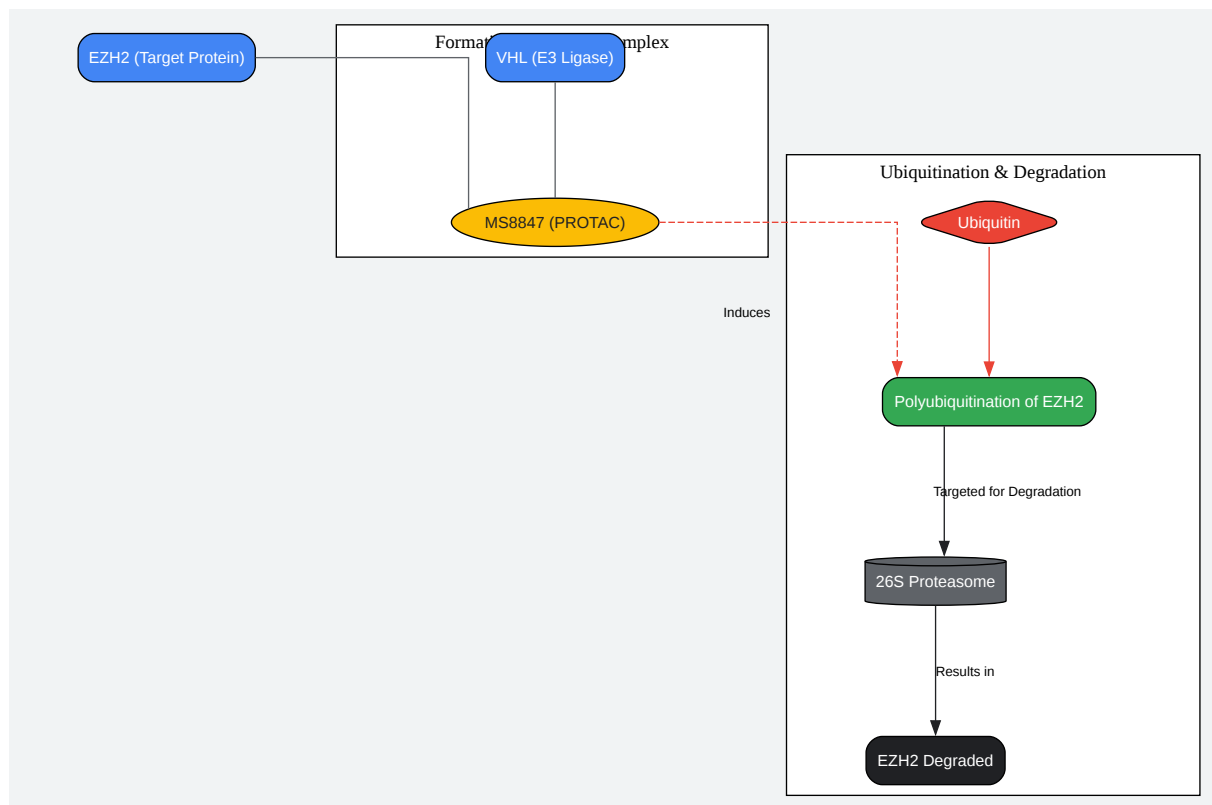
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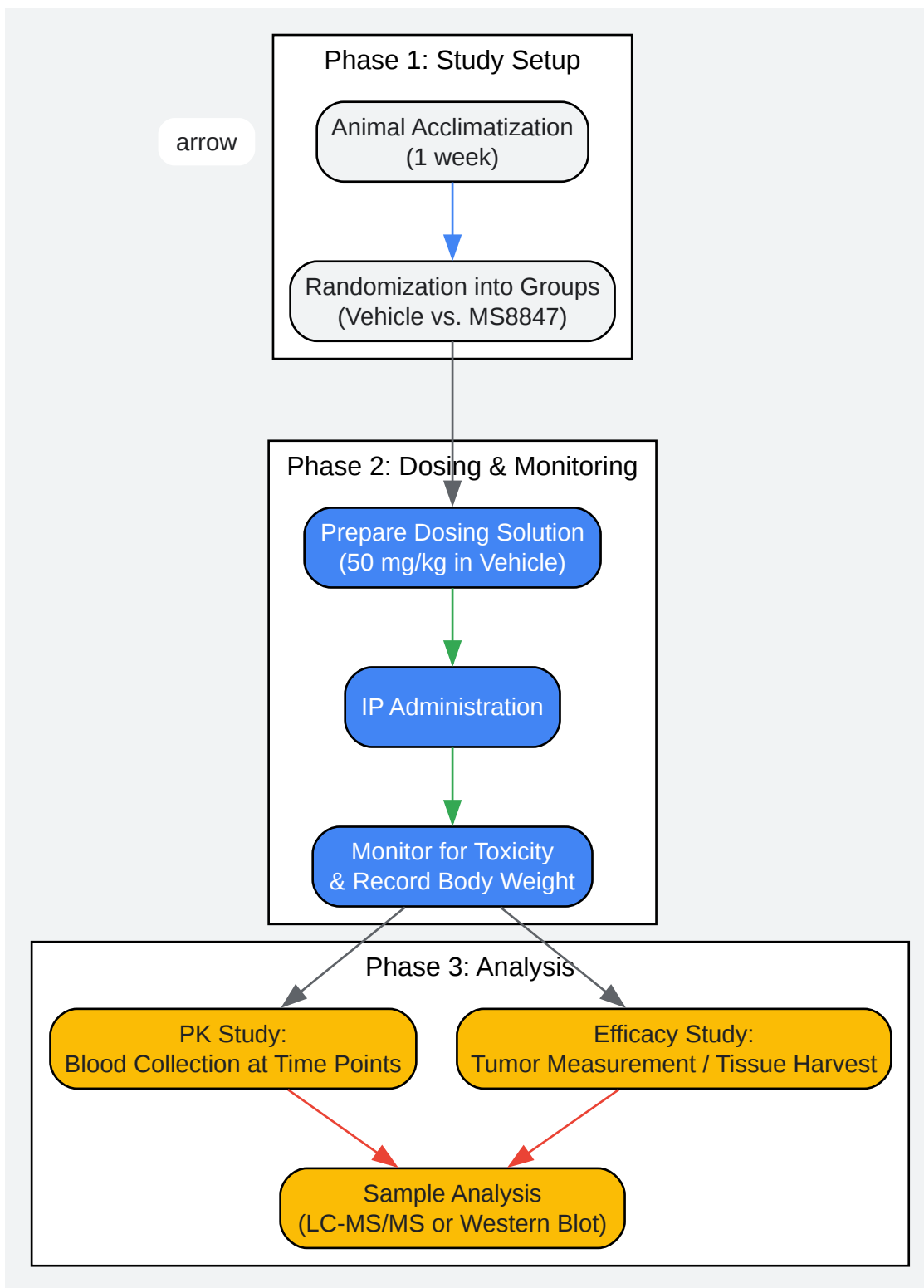
## Introduction

**MS8847** is a novel and highly potent Proteolysis-Targeting Chimera (PROTAC) designed to induce the degradation of the Enhancer of Zeste Homolog 2 (EZH2).<sup>[1][2]</sup> As the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), EZH2 plays a critical role in epigenetic regulation and is frequently dysregulated in various cancers, including acute myeloid leukemia (AML) and triple-negative breast cancer (TNBC).<sup>[1][2][3]</sup> Unlike traditional EZH2 inhibitors that only block its catalytic activity, **MS8847** is engineered to eliminate the entire EZH2 protein, thereby addressing both its canonical and non-canonical oncogenic functions.<sup>[1][2][3]</sup> These application notes provide a comprehensive overview and detailed protocols for the administration of **MS8847** in preclinical in vivo mouse models.

## Mechanism of Action

**MS8847** is a heterobifunctional molecule that operates by hijacking the ubiquitin-proteasome system. It simultaneously binds to EZH2 and the von Hippel-Lindau (VHL) E3 ubiquitin ligase, forming a ternary complex.<sup>[1][2][4]</sup> This proximity induces the VHL-mediated polyubiquitination of EZH2, marking it for subsequent degradation by the 26S proteasome.<sup>[1]</sup> This degradation is concentration-dependent, time-dependent, and reliant on the ubiquitin-proteasome system.<sup>[1][2][3]</sup>





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## References

- 1. Discovery of a novel, highly potent EZH2 PROTAC degrader for targeting non-canonical oncogenic functions of EZH2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of a novel, highly potent EZH2 PROTAC degrader for targeting non-canonical oncogenic functions of EZH2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. MS-8847, a VHL-recruiting EZH2 PROTAC degrader with efficacy in MLL-r AML and TNBC cell lines | BioWorld [bioworld.com]
- 4. medchemexpress.com [medchemexpress.com]
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